molecular formula NOHSO4<br>HNO5S B179271 Nitrosylsulfuric acid CAS No. 7782-78-7

Nitrosylsulfuric acid

Cat. No. B179271
CAS RN: 7782-78-7
M. Wt: 127.08 g/mol
InChI Key: VQTGUFBGYOIUFS-UHFFFAOYSA-N
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Description

Nitrosylsulfuric acid (HSO4NO) is a straw-colored, oily liquid that is stable at room temperature . It is used as a diazotizing agent for dyes, chemical intermediate, drugs, and pharmaceuticals . It is a colorless solid that is used industrially in the production of caprolactam .


Synthesis Analysis

Nitrosylsulfuric acid is synthesized by dissolving sodium nitrite in cold sulfuric acid . It can also be prepared by the reaction of nitric acid and sulfur dioxide . A study has shown that a rotating packed bed reactor was first applied for the synthesis of Nitrosylsulfuric acid, in which a liquid SO2 and HNO3 reaction occurred .


Molecular Structure Analysis

The chemical formula of Nitrosylsulfuric acid is HSO4NO . It is the mixed anhydride of sulfuric acid and nitrous acid .


Chemical Reactions Analysis

In organic chemistry, Nitrosylsulfuric acid is used as a reagent for nitrosating, as a diazotizing agent, and as an oxidizing agent . It is used in organic chemistry to prepare diazonium salts from amines, for example in the Sandmeyer reaction .


Physical And Chemical Properties Analysis

Nitrosylsulfuric acid is a straw-colored, oily liquid that is stable at room temperature . When pure, it is a crystalline solid decomposing at 73 °C . It is very irritating to skin and eyes .

Scientific Research Applications

Wastewater Management

Nitrosylsulfuric acid, in its protonated form known as Free Nitrous Acid (FNA), has been leveraged to enhance wastewater management. Historically considered an undesirable substance due to its inhibitory effects on microorganisms, recent advancements have transformed FNA into a valuable tool in this field. Its applications span across controlling sewer corrosion and odor, promoting carbon and energy-efficient nitrogen removal, and improving sludge reduction and energy recovery. Additionally, FNA contributes to addressing membrane fouling in wastewater algae systems and aids in algae harvesting. Despite its potential, the broader application of FNA-based technologies requires further large-scale development and demonstration (Duan et al., 2019).

Medical and Biological Applications

Nitrosylsulfuric acid derivatives, particularly electrophilic fatty acid nitroalkenes, have shown promise in cardiovascular health. These derivatives, generated through unsaturated fatty acid nitration, have been observed to reduce vascular inflammation. They achieve this by disrupting critical cellular signaling pathways involved in inflammation, indicating their potential for treating cardiovascular diseases and related conditions (Villacorta et al., 2013).

In another domain, the formation of nitrosyl complexes, particularly in the gastrointestinal system, has been noted. For instance, high concentrations of nitrosylated proteins were identified in the small intestines of rats subjected to endotoxin treatment, suggesting a role for nitrosyl compounds in gastrointestinal pathology and potential therapeutic avenues (Chamulitrat, Skrepnik, & Spitzer, 1996).

Agricultural Impact

In the agricultural sector, specifically in animal husbandry, nitrosylsulfuric acid derivatives have been studied for their potential to reduce methane emissions in ruminants. For example, the addition of 3-nitrooxypropanol to the diet of lactating Holstein cows significantly decreased methane production without adversely affecting milk production or feed intake. This finding is crucial for mitigating the environmental impact of livestock farming (Haisan et al., 2014).

Safety And Hazards

Nitrosylsulfuric acid is a hazardous material and precautions are indicated . It is corrosive and will react with water, releasing hazardous fumes . It is classified as an oxidizer, corrosive to metals, and toxic if swallowed or in contact with skin .

properties

IUPAC Name

nitroso hydrogen sulfate
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InChI

InChI=1S/HNO5S/c2-1-6-7(3,4)5/h(H,3,4,5)
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InChI Key

VQTGUFBGYOIUFS-UHFFFAOYSA-N
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Canonical SMILES

N(=O)OS(=O)(=O)O
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Molecular Formula

HNO5S, NOHSO4
Record name NITROSYLSULFURIC ACID
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DSSTOX Substance ID

DTXSID30889380
Record name Nitrosylsulfuric acid
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Molecular Weight

127.08 g/mol
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Physical Description

Shipped in solution with sulfuric acid (solutions are usually 40% nitrosylsulfuric acid and 54% sulfuric acid (Hawley)). Solution is a straw-colored oily liquid with a sharp odor. When pure, a crystalline solid decomposing at 73 °C. Very irritating to skin and eyes. Used to make dyes and other chemicals., Liquid, Solid; [Merck Index] Sulfuric acid solution: Straw-colored liquid with a sharp odor; [CAMEO] Light yellow crystals; [Sigma-Aldrich MSDS], Solid
Record name NITROSYLSULFURIC ACID
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Product Name

Nitrosylsulfuric acid

CAS RN

7782-78-7
Record name NITROSYLSULFURIC ACID
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Melting Point

73.5 °C
Record name Nitrosylsulfuric acid
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Synthesis routes and methods I

Procedure details

It should be noted that in the absence of sulfamic acid, nitrylsulphuric acid reacts with hydrogen peroxide to produce water, oxygen and nitrososulphuric acid, which material consumes yet more peroxide. This reaction sequence leads to the catalytic destruction of the peroxide added as shown in the following equations:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitrylsulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

16.6 parts of 3-amino-5-nitro-2,1-benzisothiazole are introduced into 130 g of sulphuric acid (96% strength) at 25° C. After 90 minutes' stirring a clear solution has been obtained, to which 31 parts of 50% strength sulphuric acid and 25.8 parts of 42.5% strength nitrosylsulphuric acid are added at an interval of 30 minutes. After a further 30 minutes, the mixture is cooled to 5° C and a solution of 17.6 parts of N-ethyl-N-β-caboxyethyl-m-toluidine in 60 parts of glacial acetic acid is added dropwise at this temperature. After a further 30 minutes, the reaction mixture is poured out onto an ice-water mixture and this mixture is stirred for 4 hours. The dyestuff which has precipitated is filtered off, washed until the wash waters are neutral and then dried. The dyestuff of the formula ##SPC13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrosylsulfuric acid
Reactant of Route 2
Nitrosylsulfuric acid
Reactant of Route 3
Nitrosylsulfuric acid

Citations

For This Compound
801
Citations
HI Schlesinger, A Salathe - Journal of the American Chemical …, 1923 - ACS Publications
… that these solutionscontain no nitrosylsulfuric acid; the factthat sulfur … nitrosylsulfuric acid to yield nitrosisulfonic acid, and that in the more dilute solutions allof the nitrosylsulfuric acid has …
Number of citations: 10 pubs.acs.org
K Kobe, J Lakemeyer - Industrial & Engineering Chemistry, 1958 - ACS Publications
… nitrosylsulfuric acid, and the rate data obtained with it formed a basis for comparing the … nitrosylsulfuric acid content. The other acids are identified by their nitrosylsulfuric acid content: …
Number of citations: 2 pubs.acs.org
Y Ahmad, MI Qureshi, MI Baig - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
Nitrosylsulfuric acid, which is very easy to prepare in a pure state and is quite stable at room temperature, has been found to be a very suitable reagent for the nitrosation of …
Number of citations: 17 cdnsciencepub.com
LG Wade Jr, WB Silvey - Organic Preparations and Procedures …, 1982 - Taylor & Francis
… 2 W e have found that wet nitrosylsulfuric acid (NSA) can be used as the diazotizing reagent to … General Procedure -2 Cold commercial nitrosylsulfuric acid (3.5 ml) was cautiously added …
Number of citations: 8 www.tandfonline.com
OB Bondarenko, AI Komarov, LI Kuznetsova… - Russian Chemical …, 2018 - Springer
… In the present work, we applied nitrosylsulfuric acid for the conversion of isoxazolines to … nitrosylsulfuric acid is widely used in organic synthesis. The efficacy of nitrosylsulfuric acid as …
Number of citations: 4 link.springer.com
OB Bondarenko, AI Komarov, GL Karetnikov… - Russian Chemical …, 2019 - Springer
… In this work, we have showed that in the presence of an excess of nitrosylsulfuric acid, which is able to exhibit both nitrosating and oxidative properties,23 1,2-diarylcyclopropanes …
Number of citations: 4 link.springer.com
LM Gornostaev, YG Khalyavina… - Russian Journal of …, 2014 - researchgate.net
… We have studied the transformation of 2-alkylamino-1,4-naphthoquinones Va–Vd under the action of nitrosylsulfuric acid in acetic acid. Addition of excess nitrosylsulfuric acid dissolved …
Number of citations: 8 www.researchgate.net
VA Kucherenko, IB Frolova, MI Chernyshova… - Solid Fuel …, 2017 - Springer
… We selected another reagent— nitrosylsulfuric acid NO+HS , which fulfills the same … of this work was to study the products of the interaction of coke coal with nitrosylsulfuric acid. …
Number of citations: 1 link.springer.com
LM Gornostaev, EV Nuretdinova, TI Lavrikova… - Russian Journal of …, 2019 - Springer
… with nitrosylsulfuric acid has never been studied. We found that 2-benzylamino-1,4-naphthoquinone 4e reacts with nitrosylsulfuric acid in acetic acid to form products 7–10 (Scheme 4). …
Number of citations: 2 link.springer.com
SN Kolodyazhnaya, AM Simonov… - Chemistry of Heterocyclic …, 1972 - Springer
… Under the influence of nitrosylsulfuric acid, 5- and 6-bromo-substituted 2-amino-1… The behavior of bromo-substituted 2aminobenzimidazoles toward nitrosylsulfuric acid in the …
Number of citations: 1 link.springer.com

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